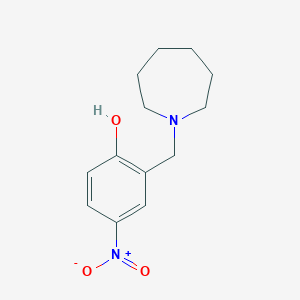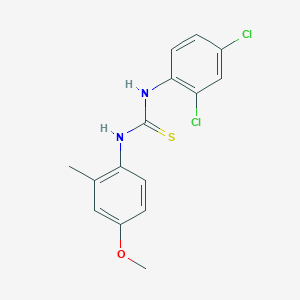
2-(1-azepanylmethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanylmethyl)-4-nitrophenol, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 261.29 g/mol.
Mechanism of Action
2-(1-azepanylmethyl)-4-nitrophenol acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase and beta-glucosidase. It has also been shown to disrupt bacterial cell membranes, leading to cell death. This compound's mechanism of action is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including E. coli and Candida albicans. This compound has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1-azepanylmethyl)-4-nitrophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a variety of conditions, making it a versatile compound for use in a variety of experiments. However, this compound's mechanism of action is still being studied, and further research is needed to fully understand its effects. In addition, this compound can be toxic at high concentrations, and caution should be taken when handling the compound.
Future Directions
There are several potential future directions for research on 2-(1-azepanylmethyl)-4-nitrophenol. One area of interest is the development of this compound-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the use of this compound as a fluorescent probe in biological imaging. Further research is also needed to fully understand this compound's mechanism of action and its effects on different biological systems.
Synthesis Methods
2-(1-azepanylmethyl)-4-nitrophenol can be synthesized using a variety of methods, including the reaction of 4-nitrophenol with 1-azepanemethanol in the presence of a catalyst. The reaction typically takes place under reflux conditions and can yield high purity this compound. Other methods of synthesis include the use of nitration and reduction reactions.
Scientific Research Applications
2-(1-azepanylmethyl)-4-nitrophenol has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13-6-5-12(15(17)18)9-11(13)10-14-7-3-1-2-4-8-14/h5-6,9,16H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKHAPDTTXJWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)
![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)
